Cas no 2171539-24-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid
- 2171539-24-3
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid
- EN300-1503663
-
- インチ: 1S/C24H28N2O6/c1-15(27)11-12-26(2)23(30)21(13-22(28)29)25-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,27H,11-14H2,1-2H3,(H,25,31)(H,28,29)
- InChIKey: SMZLSULPMJBQCI-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(=O)O)C(N(C)CCC(C)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 440.19473662g/mol
- どういたいしつりょう: 440.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 649
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 116Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503663-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1503663-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1503663-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1503663-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1503663-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1503663-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1503663-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1503663-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1503663-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 1g |
$0.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acidに関する追加情報
Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic Acid (CAS No. 2171539-24-3)
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid, with the CAS number 2171539-24-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, combines multiple functional groups that make it a promising candidate for various therapeutic applications. The presence of a fluoren-9-yl moiety and a methoxycarbonyl group in its backbone suggests potential interactions with biological targets, while the hydroxybutyl and methyl substituents contribute to its solubility and bioavailability.
The compound's structure is reminiscent of advanced peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as susceptibility to enzymatic degradation. The use of a fluoren-9-yl group is particularly noteworthy, as fluorene derivatives are known for their excellent photophysical properties, making them valuable in fluorescent probes and imaging agents. Additionally, the methoxycarbonyl group serves as a protecting group for amino functions, a common strategy in peptide synthesis to ensure regioselectivity during functionalization.
In recent years, there has been a surge in research focused on developing novel carbamates as bioactive molecules. Carbamates are versatile intermediates that can be incorporated into drug candidates due to their ability to form stable amide bonds and their favorable pharmacokinetic profiles. The compound in question, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid, exemplifies this trend by integrating multiple pharmacophores into a single molecule. This design approach has been increasingly adopted in drug discovery pipelines, as it allows for the creation of molecules with enhanced binding affinity and selectivity.
The hydroxybutyl side chain in the molecule adds another layer of complexity, providing a hydrophilic region that can improve solubility and cell membrane permeability. This feature is particularly important for oral formulations, where poor solubility often limits bioavailability. Moreover, the presence of both primary and secondary amine functionalities allows for further derivatization, enabling the synthesis of more complex analogs with tailored properties. Such flexibility is crucial for optimizing drug candidates during preclinical development.
The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the methoxycarbonyl group typically begins with the protection of an amine function using an appropriate protecting agent, followed by nucleophilic substitution or coupling reactions to introduce the desired substituents. The subsequent removal of the protecting group yields the free amine, which can then be further functionalized.
The role of computational chemistry in designing and optimizing such molecules cannot be overstated. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, have become indispensable tools in modern drug discovery. These techniques allow researchers to predict the behavior of compounds like 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid at both molecular and atomic levels. By leveraging these computational tools, scientists can identify potential binding sites on biological targets and predict how modifications to the molecular structure will affect its activity.
In recent studies, derivatives of fluorene have been explored for their potential applications in anticancer therapy. The rigid aromatic core of fluorene provides a stable scaffold that can be modified to enhance interactions with specific biological targets. For instance, fluorene-based ligands have been shown to bind to receptors overexpressed on cancer cells, leading to targeted drug delivery systems. The compound under discussion may also exhibit similar properties due to its structural similarity to known fluorinated derivatives.
The incorporation of a hydroxybutyl group into the molecule suggests potential applications in drug delivery systems designed for controlled release. Hydrophilic side chains can improve water solubility while also serving as anchors for polymeric matrices that facilitate sustained release profiles. This aspect is particularly relevant in formulations aimed at prolonged therapeutic effects with reduced dosing frequency.
Evaluation of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid requires rigorous testing across multiple platforms. In vitro assays are essential for assessing its interaction with biological targets such as enzymes and receptors. Additionally, cell-based assays provide insights into its cytotoxicity and ability to modulate cellular processes relevant to disease pathways. Animal models further validate its efficacy and safety profiles before human trials can commence.
The growing interest in peptidomimetics has been driven by their ability to overcome some limitations associated with natural peptides. For example, peptidomimetics can exhibit improved metabolic stability and reduced immunogenicity compared to their peptide counterparts. The compound's design aligns with these principles by combining structural elements known to enhance bioactivity while minimizing unwanted side effects.
The future prospects for 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid are promising given its unique structural features and potential therapeutic applications. Ongoing research aims to explore its efficacy in treating various conditions by targeting specific disease-related pathways. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
2171539-24-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid) 関連製品
- 2198496-38-5(3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine)
- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)
- 929-94-2(Hexadecane-1,16-diamine)
- 2137980-62-0(1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-2-ol)
- 2171422-33-4((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxypropanoic acid)
- 2306261-70-9(2-methyl-2-pyrimidin-2-yl-propan-1-amine;hydrochloride)
- 1327201-39-7(1-(4-chlorophenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride)
- 302551-89-9(2-({3-(2-methoxyethoxy)carbonyl-2-methyl-1-benzofuran-5-yl}oxy)acetic acid)
- 2034338-79-7(N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide)
- 1550641-57-0(3,3-dimethoxy-1-(3-methylthiophen-2-yl)propan-1-one)




